tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Description
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a heterocyclic compound featuring a pyridoindole core substituted with a fluorine atom at position 6 and a methylcarbamate group at position 6. The tert-butyl carbamate moiety enhances stability and modulates solubility, making the compound suitable for pharmacological and synthetic applications. Pyridoindole derivatives are of significant interest due to their bioactivity, particularly in targeting enzymes like DNA gyrase .
Properties
Molecular Formula |
C17H18FN3O2 |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H18FN3O2/c1-17(2,3)23-16(22)21(4)13-9-10(18)8-12-11-6-5-7-19-15(11)20-14(12)13/h5-9H,1-4H3,(H,19,20) |
InChI Key |
HPBXZVSZKRNOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=C2C=CC=N3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the fluoro group and the tert-butyl carbamate moiety. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. .
Scientific Research Applications
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 6-fluoro and 8-methylcarbamate groups. Key comparisons with related compounds include:
Key Observations :
- Halogen Substitution : The 6-fluoro group in the target compound likely improves metabolic stability compared to bromo or chloro analogs (e.g., 6-bromo-2-chloropyridine derivative, ), though chlorine substituents (as in the 3,4-dichloro analog) may enhance electrophilicity for covalent binding .
- Core Heterocycle: Pyridoindoles (e.g., pyrido[2,3-b]indole) exhibit stronger DNA gyrase inhibition than pyrimidine or pyridine derivatives, as seen in analogs like tert-butyl N-[4-[3-(dimethylamino)pyrrolidin-1-yl]-6-fluoro-9H-pyrimido[4,5-b]indol-8-yl]-N-methyl-carbamate (antibacterial activity, IC₅₀ = 0.2 µM) .
- Carbamate Functionality: The tert-butyl carbamate group improves solubility and bioavailability compared to non-carbamate analogs (e.g., free amine derivatives), as demonstrated in kinase inhibitor studies .
Research Findings and Implications
- Pharmacological Optimization : The tert-butyl carbamate group balances lipophilicity and solubility, critical for CNS penetration in kinase inhibitors .
- Structural-Activity Relationships (SAR) : Fluorine at position 6 enhances binding to hydrophobic enzyme pockets, as seen in pyrido[2,3-b]indole derivatives .
- Commercial Viability : Pyridine and pyridoindole carbamates are commercially available (e.g., Catalog # HB596-1, ), indicating scalable synthesis routes for the target compound.
Biological Activity
Tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, including a tert-butyl group, a fluoro-substituted pyridoindole moiety, and a carbamate functional group. The presence of these components may enhance its pharmacological properties, making it a candidate for therapeutic applications targeting various biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is . The fluorine atom contributes to increased lipophilicity and metabolic stability, which are advantageous for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇FN₂O₂ |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 2245358-40-9 |
Research indicates that this compound may exhibit significant biological activities, particularly in cancer research. The compound's mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Antitumor Activity
Preliminary studies have suggested that this compound may demonstrate antitumor effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : The compound may interact with pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Case Studies
- Study on Melanoma Cells : A study evaluated the effects of pyridoindole derivatives on melanoma cells, revealing that certain analogs exhibited selective cytotoxicity against cancer cells while sparing normal cells. The findings suggest potential for developing targeted therapies using similar compounds .
- Interaction with PD-1/PD-L1 : Another investigation highlighted the potential of carbamate derivatives in modulating immune responses by inhibiting the PD-1/PD-L1 interaction, which is significant in cancer immunotherapy .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies often focus on:
- Binding Affinity : Evaluating how strongly the compound binds to specific receptors or enzymes.
- Selectivity : Determining whether the compound preferentially targets cancerous versus normal cells.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl n-(4-chlorophenyl)carbamate | Chlorine substituent enhances reactivity | Moderate anti-cancer properties |
| Tert-butyl 7-chloro-8-fluoro-indole | Multiple halogens for enhanced activity | Notable cytotoxicity against tumors |
| Tert-butyl (3-bromo-4,5-dichloro-6-fluoro-pyrido[2,3-b]indole) | Complex structure with multiple halogens | Broad-spectrum anti-cancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
